molecular formula C₄₇H₇₆O₁₆ B050399 Raddeanin A CAS No. 89412-79-3

Raddeanin A

Cat. No. B050399
CAS RN: 89412-79-3
M. Wt: 897.1 g/mol
InChI Key: VQQGPFFHGWNIGX-PPCHTBMASA-N
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Description

Raddeanin A is a triterpenoidal saponin compound extracted from Anemone raddeana Regel, known for its significant antitumor activities. This compound has drawn considerable attention in recent years due to its various pharmacological effects, especially in cancer research. Unlike traditional chemotherapeutic agents, Raddeanin A exhibits specific mechanisms of action, such as inducing apoptosis in cancer cells, blocking cell cycle progression, inhibiting STATs signaling pathways, and suppressing tumor angiogenesis without focusing on drug use and dosage or side effects related to its therapeutic applications (T. Universit, 2014).

Synthesis Analysis

The synthesis of Raddeanin A and related compounds often involves complex organic synthesis techniques, leveraging the principles of fragment-based drug discovery (FBDD). FBDD uses X-ray crystal structures to design molecules that can be synthesized by adding new groups to a core fragment, requiring innovative synthetic approaches to access novel chemical spaces efficiently. However, specific synthetic pathways for Raddeanin A have been less documented in available literature, indicating an opportunity for further research in organic synthesis methods tailored to complex natural products like Raddeanin A (Jeffrey D St Denis et al., 2020).

Scientific Research Applications

  • Cancer Research

    • Summary of Application : Raddeanin A (RA) is an oleanane type triterpenoid isolated from Anemone raddeana Regel. As an anticancer agent, RA induces apoptosis, cell cycle arrest, inhibits invasion, migration and angiogenesis in malignant cell lines as well as in preclinical models .
    • Methods of Application : The apoptotic potential of RA can be mediated through the modulation of Bcl-2, Bax, caspase-3, caspase-8, caspase-9, cytochrome c and poly-ADP ribose polymerase (PARP) cleavage. PI3K/Akt signaling pathway serves as the major molecular target affected by RA .
    • Results or Outcomes : RA has exhibited promising anticancer potential against drug resistant cancer cells and can enhance the anticancer effects of several chemotherapeutic agents .
  • Lung Adenocarcinoma Research

    • Summary of Application : Raddeanin A promotes autophagy-induced apoptosis by inactivating PI3K/AKT/mTOR pathway in lung adenocarcinoma cells .
    • Methods of Application : RA effectively inhibited proliferation and induced apoptosis in lung cancer cells A549. RA could induce autophagy simultaneously. Furthermore, the autophagy induced by RA had a synergistic effect with apoptosis and contributed to cell death .
    • Results or Outcomes : RA could downregulate the activity of the PI3K/AKT/mTOR pathway .

Safety And Hazards

Raddeanin A is considered toxic and contains a pharmaceutically active ingredient . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While Raddeanin A has shown promising results in preclinical models, more research is needed to fully understand its potential therapeutic applications .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O16/c1-22-30(50)33(53)35(55)38(59-22)62-37-34(54)32(52)26(20-48)60-40(37)63-36-31(51)25(49)21-58-39(36)61-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22-,24-,25-,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQGPFFHGWNIGX-PPCHTBMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@H](CO[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raddeanin A

CAS RN

89412-79-3
Record name Raddeanin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89412-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anemodeanin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089412793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 89412-79-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
414
Citations
I Naz, S Ramchandani, MR Khan, MH Yang, KS Ahn - Molecules, 2020 - mdpi.com
Natural compounds extracted from plants have gained immense importance in the fight against cancer cells due to their lesser toxicity and potential therapeutic effects. Raddeanin A (RA…
Number of citations: 33 www.mdpi.com
G Xue, X Zou, JY Zhou, W Sun, J Wu, JL Xu… - Biochemical and …, 2013 - Elsevier
… Raddeanin A is one of the triterpenoid saponins in herbal … assay and flow cytometry demonstrated Raddeanin A’s dose-… assay showed that Raddeanin A significantly inhibited the …
Number of citations: 54 www.sciencedirect.com
G Gu, H Qi, T Jiang, B Ma, Z Fang, H Xu… - Oncology …, 2017 - spandidos-publications.com
… effects of Raddeanin A on human … of Raddeanin A on the HCT‑116 human colon cancer cell line in vitro, and evaluate the pharmacokinetic and biodistribution properties of Raddeanin A …
Number of citations: 17 www.spandidos-publications.com
YY Guan, HJ Liu, X Luan, JR Xu, Q Lu, YR Liu, YG Gao… - Phytomedicine, 2015 - Elsevier
Raddeanin A (RA) is an active triterpenoid saponin from a traditional Chinese medicinal herb, Anemone raddeana Regel. It was previously reported that RA possessed attractive …
Number of citations: 65 www.sciencedirect.com
Y Wang, X Bao, A Zhao, J Zhang, M Zhang, Q Zhang… - Life sciences, 2018 - Elsevier
Aims Colorectal cancer (CRC) remains one of the most lethal human malignancies with high incidence and lack of effective therapy. Raddeanin A (RA), an active triterpenoid saponins, …
Number of citations: 23 www.sciencedirect.com
C Meng, Y Teng, X Jiang - Evidence-Based Complementary and …, 2019 - hindawi.com
… vitro and in vivo effects of Raddeanin A on apoptosis and the cell cycle … Raddeanin A significantly inhibited the growth of HCT116 cells. Flow cytometry (FCM) showed that Raddeanin A …
Number of citations: 13 www.hindawi.com
Q Wang, J Mo, C Zhao, K Huang, M Feng, W He… - Cell death & …, 2018 - nature.com
Bone metastasis is a severe complication of advanced breast cancer, resulting in osteolysis and increased mortality in patients. Raddeanin A (RA), isolated from traditional Chinese …
Number of citations: 29 www.nature.com
L Li, M Chen, G Li, R Cai - Tissue and Cell, 2021 - Elsevier
… This study was to investigate the effect of raddeanin A in … Accordingly, we treated NSCLC cells with raddeanin A to … of raddeanin A in the treatment of NSCLC and its further development. …
Number of citations: 8 www.sciencedirect.com
S Qian, QL Chen, JL Guan, Y Wu… - Chemical and …, 2014 - jstage.jst.go.jp
… structure of Raddeanin A was … , Raddeanin A displayed moderate inhibitory activity against histone deacetylases (HDACs), indicating that the HDACs’ inhibitory activity of Raddeanin A …
Number of citations: 13 www.jstage.jst.go.jp
MK Wang, LS Ding, FE Wu - Ai zheng, 2008 - researchgate.net
… index of raddeanin A injection was 3.6, while that of raddeanin A oral administration … 1, raddeanin A showed much less toxicity. With its unique advantage, raddeanin A may be a …
Number of citations: 30 www.researchgate.net

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